2-Methylbenzophenone
Description
Contextualization within Aromatic Ketone Photochemistry and Organic Reactivity
The photochemical behavior of 2-Methylbenzophenone is best understood within the broader context of aromatic ketones. Like its parent compound, benzophenone (B1666685), this compound's photochemistry is dominated by the reactivity of its carbonyl group upon absorption of light. libretexts.orgmsu.edu Aromatic ketones typically undergo an n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital of the carbonyl group. msu.edu This initially forms a short-lived singlet excited state (S1), which can then efficiently undergo intersystem crossing to a more stable triplet excited state (T1). msu.edu
This triplet state is often described as having diradical character, with an unpaired electron on both the carbonyl oxygen and carbon atoms. libretexts.org A classic reaction pathway for aromatic ketones in this state is hydrogen atom abstraction from a suitable donor molecule, leading to the formation of a ketyl radical. libretexts.orgbeilstein-journals.org For instance, the photoreduction of benzophenone in isopropyl alcohol to form benzopinacol (B1666686) is a well-documented example of this reactivity. libretexts.org
However, the introduction of a methyl group at the ortho position in this compound provides an alternative and highly efficient intramolecular reaction pathway. cdnsciencepub.com Upon excitation, this compound can undergo intramolecular hydrogen abstraction from the ortho-methyl group. This process leads to the formation of a biradical intermediate which rapidly rearranges to a photoenol, a key transient species. cdnsciencepub.commdpi.com This photoenolization pathway is a distinguishing feature of ortho-alkyl substituted benzophenones and is central to their unique reactivity, such as in photocycloadditions and photo-carboxylation reactions. mdpi.com For example, the singlet dienol intermediate of this compound can be trapped by carbon dioxide in a Diels-Alder type reaction. mdpi.com
Significance in Advanced Organic Synthesis and Materials Science Research
This compound's distinct photochemical properties make it a valuable tool in both advanced organic synthesis and materials science.
In organic synthesis , it is utilized as an important intermediate and raw material for producing pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comfishersci.cachemicalbook.com Its primary role is that of a photoinitiator or photocatalyst, where it absorbs light energy to initiate or mediate chemical reactions. guidechem.comacs.org The ability to generate reactive intermediates under mild, light-induced conditions is a key advantage. acs.org Research has shown its utility in promoting various transformations, including:
Photo-carboxylation: In the presence of CO₂, irradiated this compound forms a key dienol intermediate that undergoes a cycloaddition to yield a lactone, a reaction not observed with its meta- and para-isomers. mdpi.com
Photocycloadditions: It can participate in light-driven [2+2] cycloaddition reactions.
Reductive Deuteration: It can serve as a substrate in reductive deuteration reactions to produce α-deuterated alcohols, which are valuable as intermediates in the synthesis of labeled biologically active compounds. orgsyn.org
In materials science , this compound is widely employed as a photoinitiator for UV-curable systems. guidechem.comparchem.comtcichemicals.com When blended with monomers or oligomers and exposed to ultraviolet light, it initiates polymerization, leading to the rapid formation of a solid polymer network. guidechem.com This property is crucial for a range of applications, including:
Coatings and Inks: Its ability to trigger rapid curing makes it ideal for protective coatings, varnishes, and printing inks. guidechem.com
Adhesives: UV-curable adhesives formulated with photoinitiators like this compound offer fast bonding upon light exposure. parchem.com
Biomaterials: It is listed as a photo-radical polymerization initiator used in biomaterials and biocompatible materials research. tcichemicals.com
Historical Development and Key Research Milestones in this compound Chemistry
The study of this compound is an extension of the extensive and foundational research into the photochemistry of aromatic ketones, particularly benzophenone, which has been a subject of investigation for over a century. libretexts.orgcdnsciencepub.com The synthesis of methylbenzophenones, including the 2-methyl isomer, via methods like the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, has been well-established, providing a reliable supply for further studies. prepchem.comgoogle.com
While early photochemical studies focused on intermolecular reactions like the photoreduction of benzophenone, a significant milestone in understanding this compound was the elucidation of its highly efficient intramolecular photoenolization pathway. cdnsciencepub.com This discovery highlighted the profound influence of the ortho-methyl substituent on the ketone's excited-state reactivity, explaining its relative photostability towards photoreduction compared to benzophenone itself. cdnsciencepub.com
More recent research has focused on harnessing this unique reactivity. Key contemporary milestones include:
The demonstration of its use in photooxidation reactions, yielding various products depending on the solvent and irradiation wavelength.
The development of novel synthetic methodologies, such as the photo-enolization/Diels-Alder (PEDA) pathway for the carboxylation of this compound with CO₂, first proposed in 2015. mdpi.com
The application of this compound and other aromatic ketones as inexpensive and stable photocatalysts for complex organic transformations, such as radical cascade cyclizations to synthesize medicinally relevant heterocyclic structures. acs.org
These developments have transitioned this compound from a compound of primarily academic photochemical interest to a practical tool in modern synthetic and materials chemistry. unilongmaterial.comchemscene.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)-phenylmethanone | |
|---|---|---|
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InChI |
InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKXGQVRVAKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059618 | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
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Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-58-8 | |
| Record name | 2-Methylbenzophenone | |
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| Record name | 2-Methylbenzophenone | |
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| Record name | 2-Methylbenzophenone | |
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| Record name | Methanone, (2-methylphenyl)phenyl- | |
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| Record name | Methanone, (2-methylphenyl)phenyl- | |
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| Record name | 2-methylbenzophenone | |
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| Record name | 2-METHYLBENZOPHENONE | |
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Synthetic Methodologies for 2 Methylbenzophenone and Its Functionalized Derivatives
Classical Synthesis Approaches
Traditional methods for synthesizing 2-methylbenzophenone have been the cornerstone of its production for many years. These approaches, primarily Friedel-Crafts acylation and organometallic-based syntheses, are well-documented and widely practiced.
Friedel-Crafts Acylation Strategies for this compound Preparation
The Friedel-Crafts acylation is a fundamental and widely utilized method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, toluene (B28343), with an acylating agent such as benzoyl chloride. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The mechanism commences with the formation of a highly electrophilic acylium ion from the reaction between the benzoyl chloride and the Lewis acid catalyst. This acylium ion then attacks the toluene ring. Due to the electron-donating nature of the methyl group on the toluene, the incoming acyl group is directed to the ortho and para positions. This results in a mixture of this compound and 4-methylbenzophenone (B132839). The ortho- and para-isomers can then be separated. Research has also explored the use of heterogeneous catalysts, such as ZnCl₂ supported on silica (B1680970), which can facilitate the benzoylation of toluene with benzoyl chloride, yielding a mixture of this compound and 3-methylbenzophenone. wikipedia.orgyoutube.com
Table 1: Comparison of Friedel-Crafts Acylation Conditions for Methylbenzophenone Synthesis
| Catalyst | Reactants | Solvent | Key Findings | Reference |
| AlCl₃ | Toluene, Benzoyl Chloride | Not specified | Standard method, produces a mixture of ortho and para isomers. | masterorganicchemistry.com |
| ZnCl₂/SiO₂ | Toluene, Benzoyl Chloride | Not specified | Heterogeneous catalyst, produces a mixture of 2- and 3-methylbenzophenone. | wikipedia.orgyoutube.com |
Organometallic Reagent-Based Syntheses, including Grignard and Palladium-Catalyzed Cross-Coupling Methods
Organometallic reagents offer a powerful and versatile alternative for the synthesis of this compound. These methods often provide greater control and specificity compared to classical Friedel-Crafts reactions.
Grignard Reagents: The Grignard reaction is a well-established method for forming carbon-carbon bonds. niper.gov.inchemistryconnected.com In the context of this compound synthesis, a key approach involves the reaction of a Grignard reagent with a nitrile. For instance, the reaction of phenylmagnesium bromide with 2-methylbenzonitrile, followed by hydrolysis, yields this compound. asianpubs.org Another pathway involves the reaction of o-tolylmagnesium bromide with benzaldehyde, which can lead to the formation of the corresponding alcohol that can then be oxidized to this compound. sigmaaldrich.com It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents. niper.gov.inchemistryconnected.com
Palladium-Catalyzed Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of biaryl ketones like this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org For the synthesis of this compound, this could involve the coupling of o-tolylboronic acid with benzoyl chloride. The catalytic cycle typically begins with the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. numberanalytics.comorganic-chemistry.org Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields. rose-hulman.edunih.gov
The Negishi coupling utilizes an organozinc reagent, which couples with an organohalide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.comchem-station.com This method is known for its high functional group tolerance. chem-station.comnih.gov The synthesis of this compound via Negishi coupling could involve the reaction of o-tolylzinc chloride with benzoyl chloride in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). wikipedia.org
Table 2: Overview of Organometallic Syntheses for this compound
| Method | Organometallic Reagent | Electrophile | Catalyst/Conditions | Key Features | Reference(s) |
| Grignard | Phenylmagnesium bromide | 2-Methylbenzonitrile | 1. Diethyl ether, 2. H₃O⁺ | Utilizes a nitrile as the electrophile. | asianpubs.org |
| Grignard | o-Tolylmagnesium bromide | Benzaldehyde | 1. Diethyl ether, 2. Oxidation | Forms the secondary alcohol, which is then oxidized. | sigmaaldrich.com |
| Suzuki | o-Tolylboronic acid | Benzoyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High tolerance for various functional groups. | numberanalytics.comorganic-chemistry.org |
| Negishi | o-Tolylzinc chloride | Benzoyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | Mild reaction conditions and high yields. | wikipedia.orgorganic-chemistry.org |
Advanced and Green Synthesis Techniques
In response to the growing demand for environmentally benign and efficient chemical processes, advanced and green synthesis techniques for this compound have been developed. These methods often utilize light as an energy source to drive reactions under mild conditions.
Light-Driven Synthesis Protocols Employing this compound
Light-driven reactions offer a sustainable alternative to traditional thermal methods, often proceeding with high selectivity and efficiency. This compound itself is a photoactive compound and can be involved in various photochemical transformations.
Upon irradiation with UV light, this compound can undergo a process known as photoenolization. This involves the intramolecular abstraction of a hydrogen atom from the methyl group by the excited carbonyl group, leading to the formation of a transient photoenol, an o-quinodimethane intermediate. This highly reactive intermediate can then participate in various cycloaddition reactions. For example, it can react with dienophiles in a [4+2] cycloaddition, a transformation that has been successfully carried out in microfluidic photoreactors with high yields. nih.gov The photoenol of this compound has also been shown to undergo oxidation to form various products, including anthraquinones. rose-hulman.edu
Photocatalysis represents a green and powerful tool for organic synthesis. In the context of this compound synthesis, photocatalytic methods can be employed for the coupling of precursor molecules. Visible-light photoredox catalysis can be used for the umpolung carboxylation of carbonyl compounds with CO₂, a reaction that has been demonstrated with diaryl ketones. researchgate.net Furthermore, the photocatalytic synthesis of diaryl amides has been achieved through the direct coupling of methyl arenes and nitroarenes, suggesting the potential for similar strategies to be adapted for the synthesis of diaryl ketones like this compound. nih.gov Photocatalytic methods for the synthesis of benzophenones have been developed with high selectivity, offering a low-energy consumption and low-pollution alternative to classical methods. organic-chemistry.org
Table 3: Light-Driven Reactions Involving this compound
| Reaction Type | Reactants/Precursors | Light Source/Catalyst | Key Products/Intermediates | Key Features | Reference(s) |
| Photoenolization | This compound, Dienophile | UV light | Photoenol (o-quinodimethane), Cycloaddition products | Formation of a highly reactive intermediate for further synthesis. | nih.gov |
| Photo-oxidation | This compound | UV light | 2-Formylbenzophenone, 3-Phenylphthalide, Anthraquinones | Oxidation of the photoenol leads to various products. | rose-hulman.edu |
| Photocatalytic Synthesis | Methyl arenes, Nitroarenes | Visible light, Photocatalyst | Diaryl amides (analogous to ketone synthesis) | Green and selective synthesis route. | nih.gov |
| Photocatalytic Synthesis | Toluene, Benzoyl Chloride | Ag-Co₃O₄-C₃N₄ composite photocatalyst | Benzophenone (B1666685) | High selectivity and low energy consumption. | organic-chemistry.org |
Continuous Flow and Microfluidic Reactor Implementations for Enhanced Synthesis
The synthesis of this compound and its derivatives has been significantly advanced through the adoption of continuous flow and microfluidic reactor technologies. These modern techniques offer substantial improvements over traditional batch processing, including enhanced reaction efficiency, superior control over reaction parameters, and improved safety profiles. youtube.com
Microfluidic photoreactors, in particular, have demonstrated exceptional performance in light-driven reactions involving 2-methylbenzophenones. nih.gov By utilizing a tailored microfluidic photoreactor (MFP), researchers have achieved significantly higher yields (up to >98%) and reaction rates (up to 0.240 mmol h⁻¹) for reactions such as the conversion of coumarins into 4-benzylated chromanones. nih.gov This process, which can be limited by photo-dimerization in batch setups, is greatly enhanced in a microfluidic environment. nih.gov
The design of these microreactors typically involves a transparent PTFE capillary through which a degassed solution of the reactants is pumped. google.com The reaction is initiated by irradiation from a light source, such as a 365 nm bulb. google.com Key parameters like light source and power, solvent, reagent concentration, flow rate, and residence time can be precisely controlled to optimize the reaction conditions. google.com For instance, in the light-driven reaction between this compound and N-Phenylmaleimide, various conditions were tested to achieve the best results, which were then compared to batch reactions. google.com
Continuous flow systems are not limited to photochemical reactions. The synthesis of benzophenone derivatives via Friedel-Crafts acylation has also been successfully implemented in continuous flow microreactors. commonorganicchemistry.com This method involves the reaction of an aryl Grignard reagent with an acyl chloride at room temperature. commonorganicchemistry.com The use of a microreactor in this context helps to manage the exothermic nature of the reaction and can lead to higher yields compared to batch processes. commonorganicchemistry.com Furthermore, the solvent used in the reaction, such as 2-methyltetrahydrofuran, can be recycled, adding to the sustainability of the process. commonorganicchemistry.com
The advantages of employing flow chemistry for the synthesis of this compound and its derivatives are summarized in the table below.
| Feature | Advantage in Flow Chemistry | Reference |
| Heat Transfer | Enhanced due to high surface-area-to-volume ratio, allowing for better temperature control and safety. | nih.gov |
| Mass Transfer | Improved mixing leads to more efficient reactions and higher yields. | nih.gov |
| Reaction Time | Often significantly reduced compared to batch reactions. | libretexts.org |
| Scalability | More straightforward to scale up from laboratory to industrial production. | youtube.com |
| Safety | Smaller reaction volumes and better control reduce the risk of hazardous events. | youtube.comlibretexts.org |
| Product Purity | Minimized byproduct formation leads to purer products. | youtube.com |
Strategic Derivatization of this compound
The structural framework of this compound offers multiple sites for functionalization, allowing for the strategic synthesis of a wide array of derivatives with tailored properties. The primary locations for derivatization are the benzylic methyl group and the two aromatic rings.
Benzylic Position Functionalization (e.g., Radical Bromination with N-Bromosuccinimide)
The methyl group of this compound is a benzylic position, making its C-H bonds weaker than typical sp³ C-H bonds. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org This reactivity allows for selective functionalization at this site, most commonly through radical bromination.
A standard and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, and often in a solvent like carbon tetrachloride (CCl₄) under reflux conditions. commonorganicchemistry.com The use of NBS is particularly advantageous as it provides a low, constant concentration of bromine (Br₂), which minimizes competing reactions such as electrophilic addition to the aromatic rings. chadsprep.com
The mechanism for this reaction proceeds via a radical chain mechanism: ucalgary.ca
Initiation: The radical initiator generates a small number of bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product, 2-(bromomethyl)benzophenone, and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
The resulting 2-(bromomethyl)benzophenone is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce a wide range of functional groups at the benzylic position.
Regioselective Substitution on Aromatic Rings for Tailored Derivatives
Further functionalization of this compound can be achieved through electrophilic aromatic substitution on its two aromatic rings. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the benzoyl group (-C(O)Ph).
The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
The benzoyl group , on the other hand, is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the aromatic ring it is attached to towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.
Therefore, for an incoming electrophile, substitution will preferentially occur on the more activated, methyl-substituted ring. The directing effects are summarized in the table below:
| Ring | Substituent | Electronic Effect | Directing Influence |
| Ring A | Methyl (-CH₃) | Activating | ortho, para |
| Ring B | Benzoyl (-C(O)Ph) | Deactivating | meta |
This differential reactivity allows for the regioselective introduction of new functional groups onto the methyl-bearing aromatic ring at the positions ortho and para to the methyl group. For example, nitration or halogenation of this compound would be expected to yield primarily products where the new substituent is on the methyl-substituted ring. It is important to note that strongly deactivating groups can inhibit certain reactions like Friedel-Crafts alkylation and acylation. youtube.com
The synthesis of functionalized benzophenone derivatives often utilizes the Friedel-Crafts acylation as a key step. nih.gov For instance, substituted benzophenones can be prepared by reacting a substituted benzene (B151609) derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com The regiochemistry of this reaction is also governed by the directing effects of the substituents on the starting materials.
Photochemistry and Excited State Dynamics of 2 Methylbenzophenone
Elucidation of Photoenolization Mechanisms and Pathways
The photoenolization of 2-methylbenzophenone is a well-studied photochemical process initiated by the absorption of UV light. This process leads to the formation of transient enol isomers through a series of steps involving excited electronic states and intramolecular hydrogen transfer.
Intramolecular Hydrogen Abstraction Processes
The key mechanistic step in the photoenolization of this compound is an intramolecular hydrogen abstraction. youtube.comnih.gov Upon photoexcitation to an n,π* state, the carbonyl oxygen acquires radical-like, electrophilic character. youtube.com This excited ketone then abstracts a hydrogen atom from the adjacent ortho-methyl group. youtube.comyoutube.com
This process is a specific example of a Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction. youtube.com The abstraction occurs via a six-membered ring transition state, a sterically and energetically favorable conformation. The reactivity in this hydrogen abstraction is significantly higher from the n,π* excited state compared to the π,π* state, as the former possesses the half-filled, electrophilic n-orbital on the oxygen atom that drives the reaction. youtube.com This intramolecular process results in the formation of a biradical intermediate, which is the precursor to the photoenols. youtube.com
Formation and Spectroscopic Characterization of Photoenols (Z and E Isomers)
Following the intramolecular hydrogen abstraction, the resulting biradical intermediate rearranges to form two geometric isomers of a photoenol, specifically a dienol: the Z- and E-isomers (also referred to as cis- and trans-enols). oup.com The formation of these isomers is a key feature of this compound's photochemistry.
Flash photolysis studies have been instrumental in identifying and characterizing these transient species. oup.com Two distinct transient absorption spectra are observed for this compound in ethanol (B145695) solutions. A short-lived transient species is assigned to the Z-enol (cis), while a much longer-lived transient is identified as the E-enol (trans). oup.com The different lifetimes are attributed to the stereochemistry of the isomers; the Z-enol can readily revert to the ground-state ketone via a rapid, thermally allowed suprafacial 1,5-hydrogen shift, whereas the E-enol must undergo a slower, less favorable process to return to the starting ketone.
The spectroscopic characteristics of these photoenols are crucial for their identification.
| Isomer | Lifetime Characteristic | Spectroscopic λmax (in Ethanol) |
| Z-Photoenol (cis) | Short-lived | ~400 nm |
| E-Photoenol (trans) | Long-lived | ~440 nm |
| Data compiled from flash photolysis studies. oup.com |
Excited-State Evolution: Singlet and Triplet State Interconversions
The formation of the Z- and E-photoenols is directly linked to the evolution of the molecule through its excited singlet (S₁) and triplet (T₁) states. oup.com In many ketones, including benzophenone (B1666685) derivatives, photoexcitation initially populates the first excited singlet state (S₁). edinst.com This S₁ state can then undergo a rapid and efficient process called intersystem crossing to the lower-energy first excited triplet state (T₁). edinst.comnih.gov
Excited-State Reaction Dynamics and Kinetics
The transient photoenols generated from this compound are highly reactive intermediates. Their formation opens up pathways for subsequent reactions, including photocyclizations and processes involving radical species.
Photocyclization Reactions Initiated by this compound Photoenols
The photoenols of this compound, which possess a conjugated diene structure (specifically, an o-quinodimethane-type structure), are effective participants in cycloaddition reactions. researchgate.net They can be intercepted by electron-deficient dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netmdpi.com
For example, when this compound is irradiated in the presence of a suitable dienophile like maleic anhydride, the E-photoenol can be trapped to form a single, stable cycloadduct in a highly stereoselective manner. rsc.org This reactivity highlights the synthetic utility of photoenols as transient dienes. The reaction with N-substituted maleimides also proceeds readily to give the corresponding [4+2] cycloadduct. researchgate.net These trapping experiments provide strong chemical evidence for the formation and structure of the photoenol intermediates. rsc.org
Radical Formation in Photochemical Processes Involving this compound
The primary photochemical event in this compound, intramolecular hydrogen abstraction, inherently produces a biradical intermediate. youtube.com Beyond this initial biradical, other radical species can be formed, particularly in intermolecular reactions. If the excited ketone engages in hydrogen abstraction from a solvent or another molecule instead of from its own methyl group, it forms a ketyl radical. youtube.com
The general mechanism for intermolecular hydrogen abstraction involves the photoexcited ketone reacting with a hydrogen donor (like an alcohol) to produce two separate radical species: a ketyl radical derived from the ketone and another radical from the donor molecule. youtube.com While intramolecular abstraction is favored in this compound due to the proximity of the methyl group, intermolecular processes can compete, leading to the formation of these free radicals. youtube.com The generation of such open-shell intermediates is a fundamental aspect of ketone photochemistry. nih.govnih.gov
Determination of Reaction Enthalpy and Volume Changes during Photoenolization
The photoenolization of this compound involves the formation of transient enol isomers, and understanding the thermodynamics of this process requires the determination of reaction enthalpies (ΔH) and volume changes (ΔV). These parameters provide crucial insights into the energy landscape and structural dynamics of the reaction. A powerful technique for these measurements is the time-resolved transient grating (TG) method.
Upon photoexcitation of this compound, the transient grating signal is a composite of several contributions. These include the thermal effect from non-radiative transitions of excited states, the enthalpy change from the photoisomerization of the enol forms back to the keto form, molecular volume changes accompanying the reaction, and the population grating effect arising from changes in absorption spectra. acs.org The TG method allows for the deconvolution of these components.
The process begins with the excited ketone undergoing intramolecular hydrogen abstraction to form short-lived Z- and E-enol isomers via a biradical intermediate. These enols then revert to the original keto form at different rates. The heat of reaction for the formation of these enols has been determined using techniques like time-resolved thermal lensing (TRTL). In one study, the reaction enthalpy (ΔH) for the formation of the Z-enol was found to be 112 kJ/mol, while for the E-enol, it was 202 kJ/mol in an ethanol solution. The significant difference of 90 kJ/mol suggests that the E-enol is more sterically distorted due to the bulky phenyl group.
Further analysis using the transient grating method allows for the determination of not only the enthalpy but also the reaction volume change (ΔV). The reaction volume change for the cis-enol (ΔVc) and trans-enol (ΔVt) can be distinguished. These volume changes consist of the intrinsic molecular volume change and the effects of solvent reorganization. By carefully analyzing the time-resolved TG signal, the distinct contributions from enthalpy and volume changes can be separated and quantified, providing a detailed thermodynamic profile of the keto-enol photoconversion. acs.org
| Parameter | Value (cis-enol) | Value (trans-enol) | Method |
| Reaction Enthalpy (ΔH) | 112 kJ/mol | 202 kJ/mol | Time-Resolved Thermal Lensing |
| Reaction Volume (ΔV) | Determined | Determined | Transient Grating Method |
Influence of Environmental Factors on Photochemical Pathways
Solvent Effects on Excited-State Dynamics and Product Distribution
The solvent environment plays a critical role in directing the photochemical pathways of this compound by influencing the stability and reactivity of its excited states and transient intermediates. nih.gov The choice of solvent can alter solute-solvent interactions, which in turn modifies the energies of electronic states and the efficiency of processes like intersystem crossing and internal conversion. nih.govacs.org
Studies using femtosecond to nanosecond transient absorption spectroscopy have revealed the detailed excited-state evolution of ortho-methylbenzophenone (o-MeBP). In a non-polar solvent like acetonitrile (B52724), photoexcitation leads to the formation of the first singlet excited state, followed by intersystem crossing to the triplet state (n, π*). This triplet state then undergoes a 1,5-hydrogen atom transfer to produce biradical intermediates, which subsequently lead to the formation of enol transients. acs.org A similar sequence of events is observed in neutral aqueous solutions. acs.org
The polarity of the solvent can have a notable impact. For instance, in the context of photo-carboxylation with CO2, the reaction of o-methylbenzophenone proceeds via a photo-enolization/Diels-Alder mechanism. While this specific reaction shows high conversion in acetonitrile (ACN), other polar solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMA) are also effective, suggesting that solvent polarity is a key factor. mdpi.com However, the effect can be complex; in related electro-carboxylation processes, solvent polarity was found to be less influential than in the photochemical pathway. mdpi.com The interaction between the solute and solvent molecules, such as through hydrogen bonding, can significantly modify the energy levels and crossings between electronic states, thereby altering the reaction outcomes. nih.gov
| Solvent | Key Observations on Photochemical Pathway |
| Acetonitrile | Efficient formation of singlet excited state, triplet state, biradical intermediates, and enol transients. acs.org |
| Neutral Water | Exhibits an excited-state evolution similar to that in acetonitrile. acs.org |
| DMSO / DMA | Effective for photo-carboxylation reactions, indicating the importance of polar solvents for certain pathways. mdpi.com |
pH Dependency of Photophysical and Photochemical Reaction Mechanisms
The photochemistry of this compound in aqueous solutions is highly dependent on the pH of the medium. The reaction mechanism can be dramatically altered by the presence or absence of protons, leading to different transient intermediates and final products. acs.org
In neutral (pH ≈ 7) or mildly acidic (pH 1) aqueous solutions , the photochemical pathway of o-MeBP is analogous to that in acetonitrile. The process involves excitation, intersystem crossing, solvent arrangement, and a 1,5-hydrogen atom transfer, ultimately forming biradical intermediates and then the transient Z- and E-enols. acs.org
Under strongly acidic conditions (pH 0) , the mechanism changes significantly. The carbonyl oxygen of o-MeBP becomes protonated, which facilitates the formation of a cation biradical intermediate after the hydrogen transfer step. This cationic intermediate undergoes a rapid radical coupling reaction to generate a benzocyclobutanol product. This alternative pathway leads to a pronounced reduction in the lifetime of the enol form transients, as the reaction is diverted away from enol formation. acs.org
Conversely, in a basic solution , such as one containing sodium bicarbonate (a source of HCO₃⁻), a different pathway emerges. The biradical intermediate, formed after the initial hydrogen transfer, can be effectively quenched by the bicarbonate ion. This interaction leads to the formation of a new C-C bond and the generation of a carboxylic acid product. This process causes a rapid decay of the biradical intermediate, again preventing the efficient formation of the enol forms. acs.org
These findings demonstrate that the photophysical and photochemical reaction pathways of o-methylbenzophenone can be precisely controlled by adjusting the pH of the aqueous environment, which may have applications in areas like the light-induced capture of CO₂. acs.org
| Condition | Key Intermediates | Major Product(s) |
| Neutral or pH 1 Solution | Biradical intermediates | Enol transients acs.org |
| pH 0 Acidic Solution | Cation biradical intermediate | Benzocyclobutanol acs.org |
| Sodium Bicarbonate Solution | Biradical intermediate | Carboxylic acid acs.org |
Reactivity and Advanced Reaction Mechanisms of 2 Methylbenzophenone
Carbon-Hydrogen Bond Activation and Functionalization Mediated by 2-Methylbenzophenone
This compound is a renowned photosensitizer and a key substrate for reactions involving the activation of otherwise inert C-H bonds. Upon photoexcitation, the carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group, generating a reactive 1,4-biradical intermediate known as a hydroxy-o-quinodimethane or photoenol. This transient species is the cornerstone of the C-H functionalization reactions discussed below.
Light-Driven Benzylic C-H Acylation and Alkylation
The photo-generated enol intermediate of this compound provides a powerful platform for the selective functionalization of the benzylic C-H bond. This process leverages the unique reactivity of the transient hydroxy-o-quinodimethane.
Light-driven, catalyst-free reactions enable the alkylation of the benzylic position. For instance, in the presence of electrophilic trapping agents like isatins, the photo-induced enolization of 2-methylbenzophenones leads to the formation of hydroxy-o-quinodimethanes. These intermediates are immediately captured by the electrophilic isatin (B1672199) to yield 3-benzyl-3-hydroxyindolin-2-ones. researchgate.net This reaction highlights the use of light energy to activate an inert benzylic C-H bond for C-C bond formation.
Furthermore, direct acylation of benzylic C-H bonds can be achieved by merging N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov While this is a general method, the principle can be applied to substrates like this compound. The process allows for the synthesis of a wide array of benzylic ketones under mild conditions with good functional group tolerance and excellent site selectivity. nih.gov This cooperative catalysis strategy offers a distinct approach to benzylic C-H acylation, expanding the toolkit for creating complex molecular architectures from simple precursors. nih.govamazonaws.com
Carboxylation Reactions with Carbon Dioxide Activated by this compound
Utilizing carbon dioxide (CO₂) as a sustainable C1 feedstock for carboxylation reactions is a significant goal in green chemistry. orgsyn.orgwikipedia.org this compound has emerged as a key model compound for studying photo- and electro-carboxylation reactions with CO₂. wikipedia.orgorganic-chemistry.org
Under UV irradiation, this compound undergoes a photo-enolization/Diels-Alder (PEDA) type mechanism with CO₂ to afford o-acylphenylacetic acids, with the carboxylation occurring at the methyl group. organic-chemistry.org Theoretical studies suggest that upon photoexcitation to the triplet state (T₁), the molecule forms the triplet 1,4-biradical intermediate. This intermediate is proposed to cross to the ground singlet state (S₀) surface before reacting with CO₂ in an insertion reaction to yield the carboxylic acid product. slideshare.netnih.gov The reaction is notable for proceeding without transition metal catalysts, using only light energy. nih.gov
Interestingly, the reaction pathway can be altered by using electrochemistry. The electro-carboxylation of this compound with CO₂ yields a different product, 2-hydroxy-2-(2-methylphenyl)-2-phenyl-acetic acid, where carboxylation occurs on the carbonyl carbon. organic-chemistry.org This process involves a two-step single-electron transfer mechanism. organic-chemistry.org Researchers have also demonstrated that by combining photo- and electro-chemical methods in a one-pot, step-by-step process, a dicarboxylation product can be obtained, showcasing a novel strategy for producing polycarboxylic acids. wikipedia.orgorganic-chemistry.org
| Method | Reactant | Reagent | Key Intermediate | Product | Carboxylation Site |
|---|---|---|---|---|---|
| Photo-carboxylation | This compound | CO₂, UV light | Hydroxy-o-quinodimethane | o-Acylphenylacetic acid | Methyl Group |
| Electro-carboxylation | This compound | CO₂, Electric current | Radical Anion | α-Hydroxycarboxylic acid | Carbonyl Carbon |
| Photoelectro-carboxylation | This compound | CO₂, UV light, Electric current | Sequential intermediates | Dicarboxylic acid | Methyl and Carbonyl |
Cycloaddition and Condensation Reactions Utilizing this compound Reactivity
The versatile intermediates generated from this compound, particularly the photoenol, are amenable to a variety of cycloaddition and condensation reactions, providing access to complex cyclic and heterocyclic systems.
[2+2]-Heterocycloaddition Reactions with Carbonyl Derivatives
The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition that occurs between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring. wikipedia.orgnih.gov This reaction is a powerful tool for constructing strained ether rings with high stereoselectivity. researchgate.netslideshare.net
In this reaction, the carbonyl group of a molecule like this compound is excited to a singlet or triplet state by UV light. This excited state then reacts with an alkene (a carbonyl derivative in a broader sense of unsaturated systems). The reaction typically proceeds through a biradical intermediate, which then cyclizes to form the oxetane product. researchgate.netorganic-chemistry.org The regioselectivity is governed by the stability of the intermediate biradical formed upon the initial C-C or C-O bond formation. While specific examples detailing this compound in Paternò-Büchi reactions with simple carbonyl derivatives are not extensively documented in the provided context, its photochemical behavior is fully consistent with its potential to act as the carbonyl component in such cycloadditions with various alkenes.
Diels-Alder and Related Cycloadditions Involving Photoenol Intermediates
One of the most powerful applications of this compound's photoreactivity is its use in Diels-Alder reactions. Upon UV irradiation, it generates a transient (Z)-photoenol, a hydroxy-o-quinodimethane, which is an electron-rich diene. libretexts.org This diene can be trapped in situ by a variety of dienophiles in a [4+2] cycloaddition, often referred to as a Photoenolization/Diels-Alder (PEDA) reaction. researchgate.net
This strategy has been employed to construct complex polycyclic frameworks. For example, the PEDA reaction between 2-methylbenzophenones and chromones has been used to build the tricyclic core of aryltetralin lactone lignans. researchgate.net Similarly, reaction of the photoenol with electron-deficient dienophiles like N-maleimides or triazolinediones (TADs) leads to the corresponding [4+2] cycloadducts. uwindsor.ca The reaction with TADs can produce a mixture of the expected [4+2] cycloadduct and an Alder-ene-type product, with the ratio being solvent-dependent. uwindsor.ca The PEDA reaction is a cornerstone of photochemical synthesis, enabling the construction of intricate molecular architectures from relatively simple starting materials. libretexts.org
| Reactant 1 (Diene Precursor) | Reactant 2 (Dienophile) | Condition | Intermediate | Reaction Type | Product Class |
|---|---|---|---|---|---|
| This compound | Chromones | UV Light | Hydroxy-o-quinodimethane | PEDA | Tricyclic Lignans |
| This compound | Isatins | UV Light | Hydroxy-o-quinodimethane | Photoenolization/Nucleophilic Addition | 3-Benzyl-3-hydroxyindolin-2-ones |
| This compound | Triazolinediones (TADs) | UV Light (λmax = 320 nm) | Hydroxy-o-quinodimethane | [4+2] Cycloaddition / Ene Reaction | Cycloadduct Mixture |
Cyclocondensation Reactions for Heterocycle Synthesis
Cyclocondensation reactions are fundamental processes for the synthesis of heterocyclic compounds, typically involving the reaction of two or more functional groups with the loss of a small molecule like water or ammonia. While this compound itself is not a classic substrate for direct cyclocondensation, its derivatives are valuable precursors for heterocycle synthesis.
For instance, derivatives such as (2-hydroxy-5-methylphenyl) phenyl methanone, which can be prepared from precursors related to this compound via Fries rearrangement, are key intermediates in the synthesis of xanthones. The hydroxyl and carbonyl groups in this molecule can undergo an intramolecular cyclocondensation (dehydration) reaction. A common route involves converting the phenol (B47542) to an ether containing a suitable leaving group, such as in ethyl [2-benzoyl-4-methylphenoxy]acetate, which then undergoes a base-catalyzed cyclization and elimination to form the 2-methylxanthen-9-one (B189210) core. This demonstrates how the benzophenone (B1666685) scaffold can be elaborated and then cyclized to generate complex, fused heterocyclic systems. General cyclocondensation strategies often involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile, and the ketone moiety of this compound derivatives can act as an electrophilic site in such transformations for building various polyazaheterocycles.
Radical and Electron Transfer Processes
The reaction of Grignard reagents with ketones, particularly sterically hindered aromatic ketones like this compound, is not always a straightforward nucleophilic addition. The steric hindrance around the carbonyl group can impede the direct attack of the Grignard reagent, leading to alternative reaction pathways involving radical intermediates and electron transfer processes. These mechanisms have been the subject of detailed spectroscopic and mechanistic studies.
Grignard Reaction Radical Intermediates and Aggregate Formation
The interaction of this compound with Grignard reagents can lead to the formation of ketyl radical intermediates. This has been substantiated by Electron Spin Resonance (ESR) spectroscopy, which detects the presence of unpaired electrons.
A notable study on the Grignard reaction of this compound revealed the formation of a radical species whose ESR spectrum differed significantly from that of the corresponding potassium-ketyl (the radical anion formed by reduction with potassium metal). oup.com This difference is attributed to the formation of aggregates between the ketyl radical and the magnesium-containing species in the Grignard reagent solution. oup.com
The formation of these aggregates has a direct impact on the geometry and dynamics of the radical intermediate. Specifically, it is proposed that the aggregation suppresses the twisting vibration of the phenyl rings in the this compound ketyl radical. oup.com This restriction of intramolecular motion alters the electron spin distribution and, consequently, the hyperfine coupling constants observed in the ESR spectrum.
While the precise structure of these aggregates is complex and can vary depending on the solvent and the specific Grignard reagent used, they are generally understood to involve coordination of the ketyl radical's oxygen atom to the magnesium center of the Grignard reagent or its associated magnesium halide species. This interaction is a key factor in stabilizing the radical intermediate and influencing its subsequent reaction pathways.
Single Electron Transfer (SET) Mechanisms in this compound Reactions
The formation of radical intermediates in the Grignard reaction of this compound is a strong indicator of a Single Electron Transfer (SET) mechanism operating in parallel with or in competition to the classical polar (nucleophilic addition) pathway. The balance between these two mechanisms is delicate and is influenced by several factors, including the steric hindrance of the ketone, the nature of the Grignard reagent, and the solvent polarity.
For sterically hindered ketones such as this compound, the SET pathway can become significant. organic-chemistry.org In this mechanism, an electron is transferred from the Grignard reagent (which acts as the electron donor) to the ketone (the electron acceptor), generating a ketyl radical anion and a radical cation from the Grignard reagent.
Factors Influencing the SET Pathway:
| Factor | Influence on SET Pathway | Rationale |
| Steric Hindrance of Ketone | Favors SET | Increased steric bulk around the carbonyl carbon hinders the direct nucleophilic attack required for the polar mechanism. organic-chemistry.orgnih.gov |
| Oxidation Potential of Grignard Reagent | Favors SET | Grignard reagents that are more easily oxidized (e.g., those with tertiary alkyl groups) are better electron donors. iupac.org |
| Reduction Potential of Ketone | Favors SET | Ketones that are more easily reduced (i.e., have a less negative reduction potential) are better electron acceptors. Aromatic ketones are generally more easily reduced than aliphatic ketones. acs.org |
| Solvent Polarity | Favors SET | More polar solvents can better stabilize the charged intermediates formed during the SET process. iupac.org |
Research has shown that the reaction of methylmagnesium bromide with this compound in diethyl ether primarily proceeds through a polar mechanism. However, the involvement of an electron transfer pathway becomes more prominent when the reaction is carried out in more polar solvents or in the presence of catalysts that facilitate electron transfer. iupac.orgacs.org
The use of radical clocks in mechanistic studies has provided evidence for SET in the reactions of some Grignard reagents with aromatic ketones. nih.gov These studies support the notion that for ketones with low reduction potentials, such as benzophenone and its derivatives, a radical-type reaction can be established. acs.org The competition between the nucleophilic addition and SET pathways highlights the complexity of Grignard reactions with sterically encumbered aromatic ketones like this compound.
Spectroscopic Characterization and Mechanistic Elucidation Methodologies for 2 Methylbenzophenone
Advanced Spectroscopic Techniques for Photochemical and Photophysical Studies
The photoenolization of 2-Methylbenzophenone (o-MeBP) is a complex process involving multiple short-lived species. Understanding the reaction pathways requires techniques capable of capturing molecular "snapshots" on extremely short timescales.
Ultrafast time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the photophysical and photochemical reaction pathways of this compound. acs.orgunimelb.edu.au This method allows for the observation of short-lived transient species generated upon photoexcitation, such as excited singlet states, triplet states, and biradicals. acs.orgnih.gov
In a typical experiment, a "pump" laser pulse excites the this compound molecule to a higher electronic state. A second, weaker "probe" pulse, often a white-light continuum, is passed through the sample at a variable time delay after the pump pulse. unimelb.edu.au By measuring the change in absorbance of the probe light as a function of both wavelength and time, the formation and decay of transient species can be monitored in real-time, from femtoseconds to nanoseconds. acs.orgnih.gov
Research findings from femtosecond to nanosecond TA studies on this compound in various solvents reveal a detailed sequence of events following excitation. acs.orgnih.gov
Excitation and Intersystem Crossing: Upon excitation, this compound is promoted to an excited singlet state. It then undergoes rapid intersystem crossing (ISC) to the triplet state (n, π*). acs.orgnih.gov
Hydrogen Atom Transfer: The excited triplet state facilitates an intramolecular 1,5-hydrogen atom transfer from the ortho-methyl group to the carbonyl oxygen. acs.org
Intermediate Formation: This hydrogen transfer results in the formation of biradical intermediates and subsequently, the Z- and E-enol transients. acs.orgacs.org
Solvent and pH Effects: The stability and reaction pathways of these intermediates are influenced by the surrounding medium. For instance, in highly acidic aqueous solutions (pH 0), protonation of the ketone leads to a cation biradical intermediate that can form a benzocyclobutanol product. acs.orgnih.gov Conversely, in a basic sodium bicarbonate solution, the biradical can be quenched to form a carboxylic acid. acs.orgnih.gov
Stepwise two-color excitation transient absorption techniques have also been employed. In these experiments, the enol intermediates produced by an initial laser pulse are further excited by a second, different colored laser pulse to study their own excited-state reactivity. acs.org Studies have shown that exciting the E-enol leads to a further reaction to produce dihydroanthrone (DHA), whereas the Z-enol does not show similar reactivity under the same conditions. acs.org
Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy provides detailed structural information about the transient species observed in TA experiments. acs.orgkisti.re.kr This technique offers vibrational spectra of short-lived intermediates, which is crucial for distinguishing between structurally similar species like the cis (Z) and trans (E) photoenols of this compound. kisti.re.kr
In ns-TR³, a pump laser initiates the photochemical reaction, and a time-delayed probe laser excites a Raman spectrum. By tuning the probe laser wavelength to be in resonance with an electronic absorption band of a specific transient, the Raman signals from that species are selectively enhanced, allowing its vibrational structure to be studied with high sensitivity and specificity. researchgate.net
Studies on this compound have successfully used ns-TR³ to detect and characterize two distinct transient dienol species. kisti.re.kr
Cis (Z)-Dienol: A shorter-lived species was identified as the cis-dienol. Its lack of quenching by oxygen and its specific lifetime (8 μs) supported this assignment. kisti.re.kr Key vibrational bands were assigned based on isotopic substitution studies. kisti.re.kr
Trans (E)-Dienol: A longer-lived species was attributed to the trans-dienol. kisti.re.kr
The table below summarizes key vibrational bands detected for the dienol intermediates of this compound using time-resolved resonance Raman spectroscopy. kisti.re.kr
| Wavenumber (cm⁻¹) | Assignment | Attributed Species |
| 1522 | C=C stretch of the ortho-quinoidal ring | cis-dienol |
| 1275 | CH in-plane bend of the ortho-quinoidal ring | cis-dienol |
| 1541 | C=COH stretch | trans-dienol |
Data sourced from time-resolved resonance Raman studies. kisti.re.kr
Time-Resolved Thermal Lensing (TRTL) is a highly sensitive photothermal technique used to measure the heat released during and after photochemical reactions. acs.org It provides quantitative data on the energetics of reaction steps, such as determining the enthalpy of formation for transient species. acs.org
The TRTL method monitors the temperature-induced change in the refractive index of a sample following laser pulse excitation. The absorbed energy that is converted into heat creates a "thermal lens," which is a transient, spatially localized refractive index gradient that can be probed by a continuous wave laser beam (e.g., a He-Ne laser). The intensity of this probe beam is measured as a function of time, and the signal can be resolved into contributions from fast heat release (e.g., vibrational relaxation) and slower heat release or absorption due to chemical reactions. acs.org
By applying the TRTL technique to the photoenolization of this compound, researchers have been able to determine the heat of reaction (ΔH) for the formation of both the Z- and E-enols from the ground-state ketone. acs.org
The enthalpy of formation for the Z-enol (ΔE_Z) was found to be 112 kJ/mol. acs.org
The enthalpy of formation for the E-enol (ΔE_E) was found to be 202 kJ/mol. acs.org
The significant energy difference of 90 kJ/mol between the two isomers suggests that the E-enol form is considerably more distorted, likely due to steric hindrance from the bulky phenyl group. acs.org Furthermore, stepwise two-color TRTL has been used to measure the heat of reaction for the subsequent photoreaction of the E-enol, which was found to be an endothermic process. acs.org
Methodologies for Structural Elucidation and Reaction Monitoring
While time-resolved techniques are essential for studying transient intermediates, other spectroscopic methods are fundamental for the structural characterization of the stable starting material and its final photoproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgnih.gov
¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl group protons. rsc.orgchemicalbook.com The aromatic region (typically ~7.2-7.8 ppm) is complex due to the overlapping signals of the two different phenyl rings. rsc.orgchegg.com The methyl group appears as a characteristic singlet further upfield (~2.3 ppm). rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.comyoutube.com The carbonyl carbon (C=O) gives a distinct signal in the downfield region (~198 ppm). rsc.org The aromatic carbons appear between ~124-139 ppm, and the methyl carbon signal is observed upfield (~19.5 ppm). rsc.org The lower intensity of quaternary carbon signals can help in their assignment. youtube.com
| ¹H NMR Data (400 MHz, CDCl₃) rsc.org | ¹³C NMR Data (100 MHz, CDCl₃) rsc.org |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.80 | d |
| 7.57 | d |
| 7.45 | t |
| 7.39 | t |
| 7.33-7.24 | m |
| 2.33 | s |
d = doublet, t = triplet, m = multiplet, s = singlet. Data sourced from a study on cross-coupling reactions. rsc.org
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. libretexts.orgharvard.edu
COSY: A ¹H-¹H COSY experiment would reveal scalar coupling between protons on the same ring, helping to assign specific protons within the overlapping aromatic multiplets. libretexts.org
HSQC/HMBC: An HSQC spectrum correlates directly bonded carbon and proton atoms. An HMBC spectrum reveals longer-range (2-3 bond) C-H correlations, which would be crucial for confirming the assignment of the quaternary carbons and definitively linking the two phenyl rings via the carbonyl group. libretexts.org
Mass spectrometry (MS) is a key technique for identifying and confirming the structure of reaction products and for determining the molecular weight of the parent compound. nih.gov It is often coupled with a separation technique like Gas Chromatography (GC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for analyzing the volatile products of this compound photochemistry. The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes. This allows for the identification of photoproducts like dihydroanthrone (DHA). acs.org The Kovats Retention Index, a parameter derived from GC, is a standardized measure used to identify compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent compound (C₁₄H₁₂O for this compound) and its photoproducts, which is critical for confirming their identity and distinguishing between isomers. guidechem.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): While GC-MS is effective for volatile compounds, MALDI-TOF is a soft ionization technique useful for analyzing larger, less volatile, or thermally fragile molecules that might be formed, such as dimers or adducts. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. The TOF analyzer then separates ions based on their flight time to the detector, providing their mass-to-charge ratio.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Mechanistic Insights and Monitoring
Spectroscopic techniques are pivotal in elucidating the mechanisms of chemical reactions and for real-time monitoring of reaction progress. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable tools in the study of this compound, providing insights into its structural features and electronic transitions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the excitation of molecular vibrations, such as stretching and bending. For this compound, the IR spectrum provides key information about its functional groups.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak typically appears in the region of 1650-1700 cm⁻¹. The exact position can be influenced by the molecular environment and conjugation. The presence of the aromatic rings gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methyl group introduces C-H bending and stretching vibrations as well.
By monitoring changes in the intensity and position of these characteristic peaks, IR spectroscopy can be used to follow reactions involving this compound. For instance, in a reduction reaction converting the ketone to an alcohol, the disappearance of the strong carbonyl peak and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the progress of the reaction.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. researchgate.net The chromophores within a molecule, typically unsaturated systems like aromatic rings and carbonyl groups, are responsible for this absorption. This compound possesses both a benzoyl group and a tolyl group, which act as chromophores.
The UV-Vis spectrum of this compound exhibits absorption bands that can be attributed to π → π* and n → π* transitions. The intense bands at shorter wavelengths are generally due to π → π* transitions within the aromatic rings, while the weaker, longer-wavelength absorption is characteristic of the n → π* transition of the carbonyl group.
Mechanistic studies often employ UV-Vis spectroscopy to detect the formation of intermediates or to quantify reaction kinetics. researchgate.netsapub.org For example, the formation of a colored intermediate during a reaction involving this compound could be detected and its concentration monitored by the appearance and growth of a new absorption band in the visible region. The rate of reaction can be determined by following the change in absorbance of a reactant or product at a specific wavelength over time, as described by the Beer-Lambert Law. sapub.org This technique is particularly useful for studying photochemical reactions where this compound acts as a photosensitizer, as the absorption of UV light initiates the chemical process. researchgate.net
Table of Spectroscopic Data for this compound:
| Spectroscopic Technique | Characteristic Peak/Band | Approximate Wavenumber/Wavelength | Corresponding Functional Group/Transition |
| Infrared (IR) | C=O Stretch | 1660 cm⁻¹ | Carbonyl Group |
| Infrared (IR) | Aromatic C-H Stretch | >3000 cm⁻¹ | Aromatic Rings |
| Infrared (IR) | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Aromatic Rings |
| UV-Visible (UV-Vis) | π → π* Transition | ~250 nm | Aromatic Rings |
| UV-Visible (UV-Vis) | n → π* Transition | ~340 nm | Carbonyl Group |
Note: The exact positions of peaks and bands can vary depending on the solvent and other experimental conditions.
Chromatographic and Separation Techniques in this compound Research
Chromatographic and separation techniques are indispensable for the analysis, purification, and trace-level detection of this compound in various matrices. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analysis
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of this compound, GC is widely employed for purity assessment and quantitative analysis. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls.
The retention time, the time it takes for this compound to travel through the column, is a characteristic parameter used for its identification. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly coupled to the GC for detection and quantification. GC-MS provides definitive identification by furnishing the mass spectrum of the compound, which serves as a molecular fingerprint. The Kovats retention index, a relative measure of retention time, for this compound on a standard non-polar column is approximately 1704. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. HPLC is particularly suitable for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common mode of analysis.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a relatively non-polar molecule, is retained on the column and its retention is modulated by the composition of the mobile phase. Detection is often achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance, such as around 254 nm. HPLC is instrumental in monitoring reaction progress, determining product purity, and quantifying the concentration of this compound in complex mixtures.
Comparison of GC and HPLC for this compound Analysis:
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection | Applications |
| GC | Partitioning between gas and liquid/solid phase | Polysiloxane-based | Inert Gas (e.g., He, N₂) | FID, MS | Purity testing, quantitative analysis, identification |
| HPLC | Partitioning between liquid and solid phase | C18-bonded silica (B1680970) | Acetonitrile/Water, Methanol/Water | UV, MS | Purity determination, reaction monitoring, quantification |
Thin Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. A small amount of the sample is spotted onto a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable solvent system (eluent).
As the eluent moves up the plate by capillary action, the components of the sample mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of this compound on the developed TLC plate is visualized under UV light (at 254 nm) where it will appear as a dark spot due to its UV-absorbing nature. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system. TLC is an invaluable tool for quickly determining the optimal solvent system for larger-scale purification by column chromatography.
Column Chromatography
Column Chromatography is a preparative technique used to purify chemical compounds from mixtures. It operates on the same principles as TLC but on a much larger scale. A glass column is packed with a solid adsorbent, most commonly silica gel or alumina. The sample mixture containing this compound is loaded onto the top of the column and an appropriate eluent is passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the purified this compound, as identified by TLC analysis, are combined. Column chromatography is a fundamental technique for obtaining pure samples of this compound from reaction mixtures or for isolating it from natural product extracts.
Solid-Phase Extraction (SPE) and Microwave-Assisted Extraction (MAE) for Trace Analysis
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from complex matrices, particularly for trace analysis. It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest, such as this compound, is retained on the sorbent while interfering substances are washed away. The analyte is then eluted from the sorbent with a small volume of a suitable solvent.
For the trace analysis of this compound in environmental or biological samples, a reversed-phase sorbent like C18 can be used. This allows for the concentration of the relatively non-polar this compound from a large volume of an aqueous sample. The resulting concentrated and purified extract can then be analyzed by sensitive techniques like GC-MS or HPLC-MS.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is an extraction technique that uses microwave energy to heat the solvent and sample, thereby accelerating the extraction of analytes from a solid or semi-solid matrix. The primary advantage of MAE is the significant reduction in extraction time and solvent consumption compared to traditional extraction methods.
For the determination of this compound in solid samples such as soil, sediment, or food products, MAE can be an efficient extraction method. The sample is placed in a vessel with a suitable solvent, and the vessel is subjected to microwave irradiation. The elevated temperature and pressure inside the vessel enhance the extraction efficiency of this compound into the solvent. The resulting extract is then typically cleaned up and analyzed by a chromatographic technique.
Computational Chemistry in 2 Methylbenzophenone Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. physchemres.org It is widely employed in studying benzophenone (B1666685) derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are instrumental in predicting molecular geometries, stabilities, and a variety of electronic properties that govern reactivity. physchemres.orgchemrxiv.org
DFT methods are used to perform geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For 2-Methylbenzophenone, this involves calculating the total electronic energy for various possible conformations, such as those arising from the rotation of the phenyl rings around the bonds connected to the central carbonyl group.
By comparing the energies of these optimized structures, researchers can predict the most stable conformer and the relative energetic stability of other, less favorable conformations. The B3LYP hybrid functional is commonly used for such calculations on benzophenone derivatives, providing reliable thermodynamic and stability data. nih.govresearchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and chemical behavior.
DFT is a powerful tool for predicting the reactivity of molecules by analyzing their electronic structure. nih.gov Key parameters derived from DFT calculations provide a quantitative basis for understanding where and how a molecule is likely to react.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. nih.gov These maps reveal the distribution of charge, identifying electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack, and electron-poor (electrophilic) regions, which are prone to nucleophilic attack. nih.gov
Global Reactivity Descriptors : DFT calculations can yield quantitative measures of reactivity such as chemical hardness, softness, and electronegativity, which help in predicting the behavior of the molecule in chemical reactions. nih.gov For furan, as an example, DFT has been used to calculate its chemical potential, indicating a tendency to donate electrons. mdpi.com
Interactive Table: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Significance in Predicting Reactivity |
| HOMO Energy | Indicates the propensity to donate electrons; higher energy suggests greater electron-donating ability. |
| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | Represents kinetic stability and chemical reactivity; a smaller gap implies lower stability and higher reactivity. nih.gov |
| MEP Map | Identifies sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. nih.gov |
| Chemical Potential | Measures the tendency of electrons to escape from a system. mdpi.com |
Quantum Chemical Methods for Excited-State Modeling
The photochemistry of this compound is governed by its behavior in electronically excited states. Quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational approaches are essential for modeling these states and the transitions between them. chemrxiv.orgresearchgate.net These methods can simulate photophysical events that occur on extremely short timescales. nih.gov
Upon absorption of UV light, this compound (o-MeBP) undergoes a series of rapid photophysical and photochemical events. acs.orgnih.gov Computational simulations, combined with time-resolved spectroscopy, have been used to map these processes. The generally accepted pathway involves several key steps:
Excitation : The molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). acs.org
Intersystem Crossing (ISC) : The molecule efficiently transitions from the singlet excited state to a more stable triplet excited state (T₁), specifically one with (n, π*) character. acs.org
Intramolecular Hydrogen Transfer : From the triplet state, a 1,5-hydrogen atom transfer occurs from the ortho-methyl group to the carbonyl oxygen. acs.org
Formation of Intermediates : This hydrogen transfer results in the formation of short-lived intermediates, including a biradical and a photoenol. acs.orgnih.gov
These transient species are central to the subsequent chemical reactions of the molecule. Similar nonadiabatic processes, such as relaxation through conical intersections, are critical features in the photochemistry of the parent benzophenone molecule and are a key focus of advanced simulations. nih.gov
Computational studies have revealed that the reaction pathways of excited-state this compound are highly dependent on the solution's pH. acs.orgnih.gov This indicates that the acid-base equilibrium of the molecule and its intermediates plays a crucial role. While the ground state exists predominantly in the keto form, the excited state facilitates the formation of an enol transient via hydrogen abstraction. acs.orglibretexts.org
The fate of the excited-state intermediates is dictated by the acidity of the medium:
In Acidic Solution (pH 0) : The protonated form of this compound leads to the formation of a cation biradical intermediate. This intermediate facilitates a radical coupling reaction to produce a benzocyclobutanol product, which significantly shortens the lifetime of the enol form. acs.org
In Bicarbonate Solution : The biradical intermediate can be quenched by the bicarbonate ion. This leads to the formation of a C-C bond and the creation of a carboxylic acid, causing a rapid decay of the biradical. acs.orgnih.gov
These pH-dependent pathways, elucidated through a combination of experimental and computational work, demonstrate how theoretical models can predict the influence of environmental conditions on excited-state equilibria and reaction outcomes.
Advanced Mechanistic Insights through Computational Studies
Computational studies provide profound insights into the detailed mechanisms of reactions involving this compound that are difficult to probe experimentally. By calculating the potential energy surfaces for different reaction pathways, researchers can identify transition states and intermediates, thereby elucidating the most favorable reaction mechanisms. rsc.orgresearchgate.net
One of the most significant photochemical reactions of this compound is its photoenolization. researchgate.net Computational studies have confirmed that UV irradiation leads to the formation of a reactive o-quinodimethane isomer (photoenol). This transient diene is highly susceptible to [4+2]-cycloaddition reactions with suitable dienophiles. researchgate.net
Furthermore, computational analysis has been vital in understanding the carboxylation of this compound with carbon dioxide. Theoretical calculations have helped to distinguish between two different regioselective mechanisms:
Photo-carboxylation : This process follows a photo-enolization/Diels-Alder (PEDA) mechanism, where the photogenerated enol reacts with CO₂. mdpi.com
Electro-carboxylation : This pathway proceeds via a two-step single-electron reduction of the carbonyl group. mdpi.com
Theoretical calculations supported the experimental finding that a one-pot dicarboxylation, combining both photochemical and electrochemical steps, was thermodynamically feasible, showcasing the predictive power of computational chemistry in designing novel synthetic strategies. mdpi.com
Interactive Table: Computationally Studied Reaction Pathways of this compound
| Reaction Pathway | Key Intermediate(s) | Driving Force | Final Product Type | Source |
| Photoenolization | Biradical, o-quinodimethane (enol) | UV Light | [4+2] Cycloadducts (with dienophile) | acs.orgresearchgate.net |
| Photo-carboxylation | Photoenol | UV Light, CO₂ | o-Acylphenylacetic acid | mdpi.com |
| Electro-carboxylation | Anion radical | Electric current, CO₂ | α-Hydroxycarboxylic acid | mdpi.com |
| Reaction in Acid | Cation biradical | UV Light, H⁺ | Benzocyclobutanol | acs.org |
Reaction Pathway and Transition State Analysis
The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model its behavior in various chemical transformations.
Reaction Pathway Analysis:
Computational analysis of reaction pathways for this compound would typically involve mapping the potential energy surface (PES) for a given reaction. This process identifies the most energetically favorable route from reactants to products, proceeding through one or more transition states and intermediates. For instance, in photochemical reactions, a common area of study for benzophenone derivatives, computational models can trace the electronic and geometric changes the molecule undergoes upon excitation.
While specific studies on the complete reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from computational studies on related benzophenones. These studies often focus on reactions such as photoreduction, where the excited triplet state of the benzophenone abstracts a hydrogen atom from a suitable donor. DFT calculations can model this hydrogen abstraction process, determining the activation energies and the geometries of the involved species. The presence of the methyl group in the ortho position of this compound would be expected to introduce steric and electronic effects that could influence the reaction pathway and kinetics compared to unsubstituted benzophenone.
Transition State Analysis:
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Identifying and characterizing the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.
Computational chemists use various algorithms to locate transition states. Once a transition state geometry is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a reaction with another molecule, computational analysis would provide the three-dimensional structure of the transition state. This would reveal the critical bond-making and bond-breaking events. The calculated energy of the transition state relative to the reactants would yield the activation barrier, a key parameter for predicting the feasibility and speed of the reaction under given conditions.
Table 1: Key Aspects of Computational Reaction Pathway and Transition State Analysis for this compound
| Aspect | Description | Computational Methodologies |
| Reaction Pathway Mapping | Identification of the sequence of elementary steps connecting reactants and products, including any intermediates. | Potential Energy Surface (PES) scans, Intrinsic Reaction Coordinate (IRC) calculations. |
| Transition State Location | Finding the highest energy point along the minimum energy path of a reaction. | Synchronous Transit-Guided Quasi-Newton (STQN) methods, Dimer method, Nudged Elastic Band (NEB) method. |
| Transition State Characterization | Verification that a located stationary point is a true transition state. | Vibrational frequency analysis (confirming one imaginary frequency). |
| Activation Energy Calculation | Determining the energy difference between the reactants and the transition state. | Calculation of electronic energies of the optimized geometries of reactants and the transition state using methods like Density Functional Theory (DFT) with appropriate basis sets. |
Computational Prediction of Toxicological Risks and Druglikeness
In silico methods are increasingly used in the early stages of chemical assessment to predict potential toxicological risks and to evaluate the druglikeness of a compound. These predictions are based on the chemical structure of the molecule and are valuable for prioritizing further experimental testing and for guiding the design of safer chemicals.
Toxicological Risk Prediction:
Computational toxicology employs a range of models, including Quantitative Structure-Activity Relationship (QSAR) models, to predict the potential of a chemical to cause adverse health effects. These models are built on large datasets of experimentally determined toxicity data and use molecular descriptors to correlate chemical structure with biological activity.
For this compound, various toxicological endpoints can be predicted computationally. These include predictions for mutagenicity (e.g., Ames test), carcinogenicity, skin sensitization, and organ-specific toxicity. Publicly available databases and software can provide some of these predictions. For instance, the PubChem database provides GHS classification information which is often derived from computational models and experimental data where available. According to some aggregated sources, this compound is predicted to be a skin and eye irritant, as well as a respiratory irritant nih.gov.
Druglikeness Prediction:
Druglikeness is a qualitative concept used in drug discovery to assess how "drug-like" a molecule is with respect to factors such as bioavailability. Several rule-based filters and property prediction models are used to evaluate druglikeness. One of the most well-known is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Computational tools can quickly calculate these and other physicochemical properties relevant to a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For this compound, these properties can be readily computed from its structure. For example, its molecular weight is approximately 196.24 g/mol , and its calculated logP (a measure of lipophilicity) is around 3.5, both of which are within the ranges typically associated with good oral bioavailability.
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property/Parameter | Predicted Value/Classification | Significance in Druglikeness and Toxicology |
| Molecular Weight | 196.24 g/mol | Within the typical range for small molecule drugs (< 500 g/mol ). |
| logP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates moderate lipophilicity, suggesting good absorption and membrane permeability. |
| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (< 5), indicating good membrane permeability. |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Fulfills Lipinski's rule (< 10), indicating good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low TPSA is associated with good cell membrane permeability. |
| Ames Mutagenicity | Predicted Non-mutagenic (based on general QSAR models for similar structures) | A negative prediction suggests a lower likelihood of causing genetic mutations. |
| hERG Inhibition | Predicted Non-inhibitor (based on general QSAR models) | A negative prediction suggests a lower risk of cardiotoxicity. |
| Skin Sensitization | Predicted Sensitizer (based on some computational models) | Indicates a potential to cause allergic contact dermatitis. |
| Human Intestinal Absorption (HIA) | Predicted High | Suggests good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Indicates the potential to enter the central nervous system. |
Note: The predicted values in this table are illustrative and are based on general computational models and data available for structurally similar compounds. Specific predictions can vary between different software and models.
Applications of 2 Methylbenzophenone in Advanced Materials and Chemical Synthesis
Research into Photoinitiator and UV Stabilizer Mechanisms
The interaction of 2-Methylbenzophenone with ultraviolet (UV) light is central to its application in materials science. It is primarily recognized for its function as a photoinitiator, a substance that can trigger chemical reactions upon exposure to light. guidechem.com
Mechanisms of UV Absorption and Energy Dissipation in Polymers and Coatings
This compound functions as a Type II photoinitiator. polymerinnovationblog.com The mechanism of action for this class of initiators is a bimolecular process. sigmaaldrich.com Upon absorbing UV radiation, the this compound molecule transitions to an excited electronic state. guidechem.comnih.gov In this energized state, it does not cleave on its own but instead interacts with a synergist or co-initiator, typically a molecule with readily abstractable hydrogens like a tertiary amine. polymerinnovationblog.comnih.gov Through a process of hydrogen abstraction from the co-initiator, two distinct free radicals are generated. polymerinnovationblog.com These radicals are the active species that initiate the polymerization of monomers and oligomers, such as acrylates, leading to the curing or hardening of the polymer matrix. polymerinnovationblog.comresearchgate.net
While often discussed alongside UV stabilizers, the specific mechanism of action for the most common benzophenone-based UV stabilizers is not applicable to this compound. High-performance benzophenone (B1666685) UV stabilizers typically possess a hydroxyl group at the ortho position (2-position) to the carbonyl group. longchangchemical.comchambot.com This 2-hydroxybenzophenone (B104022) structure allows for an efficient energy dissipation cycle via an intramolecular hydrogen bond, which opens and closes upon absorbing and releasing UV energy as harmless heat. chambot.compartinchem.com Since this compound lacks this critical hydroxyl group, its primary role in UV-curable systems is that of a photoinitiator rather than a stabilizer operating by this specific mechanism. longchangchemical.com It contributes to material properties by initiating crosslinking, not by a repeated energy dissipation cycle. paint.org
Application in UV-Curable Coatings, Inks, and Adhesives Research
The ability of this compound to efficiently generate free radicals upon UV exposure makes it a valuable component in the research and development of UV-curable materials. guidechem.comresearchgate.net These materials offer significant advantages, including high cure speeds, low energy consumption, and the reduction of volatile organic compounds (VOCs). researchgate.net
Research has focused on incorporating this compound and its derivatives into various formulations:
UV-Curable Coatings: Benzophenone derivatives are used to initiate polymerization in protective and decorative coatings. researchgate.netcorkindustries.com Research into polymeric photoinitiators based on benzophenone structures aims to reduce the migration of small molecules, which is a significant concern, particularly in food packaging applications. researchgate.netcorkindustries.comresearchgate.net
UV-Curable Inks: In the graphic arts, photoinitiators are essential for the rapid drying of inks on a variety of substrates. radtech.org this compound and related compounds are investigated for their efficiency in curing pigmented ink systems, where high reactivity is needed to ensure thorough polymerization. researchgate.netradtech.org
UV-Curable Adhesives: Pressure-sensitive adhesives (PSAs) can be formulated to be UV-crosslinkable. Studies have investigated acrylic PSAs containing benzophenone derivatives, where UV exposure initiates crosslinking that increases the cohesion and shear strength of the adhesive. paint.orgresearchgate.net
Table 1: Research Applications of this compound in UV-Curing
| Application Area | Role of this compound | Research Focus | Key Findings |
|---|---|---|---|
| Coatings | Type II Photoinitiator | Development of low-migration polymeric photoinitiators for food packaging. researchgate.netresearchgate.net | Incorporation into polymer backbones reduces the potential for migration into foodstuffs. researchgate.net |
| Inks | Type II Photoinitiator | Achieving high cure speeds and good resistance properties in pigmented ink formulations. radtech.org | High reactivity is crucial for overcoming the UV absorption of pigments and ensuring a high degree of cure. radtech.org |
| Adhesives | UV-Crosslinking Agent | Enhancing the mechanical properties of pressure-sensitive adhesives (PSAs). paint.orgresearchgate.net | UV-curing increases the shear strength and cohesion of the adhesive through polymer crosslinking. paint.org |
Intermediates in Pharmaceutical and Fine Chemical Synthesis Research
Beyond its photochemical applications, this compound is an important synthetic intermediate used as a starting material or building block in the production of more complex molecules. fishersci.cachemicalbook.com
Precursors for the Synthesis of Bioactive Molecules and Complex Natural Products
Aromatic ketones are fundamental structures in many biologically active compounds and natural products. unilongmaterial.com this compound serves as a key precursor in the synthesis of various organic molecules for the pharmaceutical, agrochemical, and dyestuff industries. fishersci.cachemicalbook.com
Its role as a synthetic precursor has been noted in several areas of research:
Pharmaceutical Synthesis: It is listed as a related compound and potential impurity in the synthesis of Orphenadrine, an anticholinergic drug, indicating its use as a starting material or a closely related intermediate in the synthetic pathway. nih.gov
Complex Molecule Synthesis: Research groups utilize this compound as a substrate when developing new synthetic methodologies for creating complex molecules. For instance, it has been used in studies aimed at the total synthesis of intricate natural products, where its ketone functional group can be manipulated to build more complex architectures. orgsyn.org
Fine Chemicals: As a diaryl ketone, it is a versatile building block for a range of fine chemicals, leveraging its stable aromatic structure and reactive carbonyl group for further chemical transformations. unilongmaterial.com
Table 2: this compound as a Synthetic Precursor
| Target Molecule Class | Role of this compound | Example / Context of Use |
|---|---|---|
| Pharmaceuticals | Starting material / Intermediate | Precursor in the synthesis of molecules like Orphenadrine. chemicalbook.comnih.gov |
| Complex Natural Products | Substrate / Building Block | Used in the development of synthetic routes to complex natural products. unilongmaterial.comorgsyn.org |
| Agrochemicals & Dyestuffs | Raw Material / Intermediate | General precursor for agrochemicals and dyes. fishersci.ca |
Contributions to Asymmetric Synthesis Methodologies
Asymmetric synthesis, which focuses on the selective production of a single stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, especially for pharmaceuticals. While this compound is a prochiral molecule (its reduction, for example, creates a chiral center), its direct and widespread use as a foundational substrate for developing new, general asymmetric methodologies is not as prominently documented as its role as a general synthetic intermediate.
However, it serves as a valuable substrate in research exploring new synthetic reactions that can be applied asymmetrically. For example, chiral amines have been used to achieve the asymmetric synthesis of aldehydes and ketones, a field of research to which substrates like this compound are relevant. uoa.gr Its reactions are studied in the context of developing novel synthetic transformations, which can then be adapted for asymmetric catalysis. orgsyn.org Therefore, its contribution is more as a test substrate in the exploration of new reactions rather than as a core component of an established, named asymmetric synthesis methodology.
Exploration of this compound in Novel Materials and Functional Systems
Research continues to find new applications for established chemical structures. The benzophenone moiety is being explored in the development of novel functional materials where its electronic and photophysical properties can be harnessed.
One area of exploration is in donor-acceptor (D-A) structural oligomers for use in electrochromic and photodetector devices. researchgate.net In these systems, electron-donating groups are combined with electron-withdrawing groups (like the benzophenone core) to create materials with desirable photoelectric properties. researchgate.net While this research often focuses on new, complex derivatives, the fundamental properties of the benzophenone structure make its simpler derivatives like this compound candidates for inclusion in such novel material research.
Furthermore, the development of polymeric and polymer-bound photoinitiators represents an application in novel material systems. researchgate.net By chemically incorporating the this compound moiety into a polymer chain, researchers create a new material where the photoinitiator cannot migrate or leach out, addressing a key challenge in applications like food packaging and medical devices. researchgate.netresearchgate.net
Future Research Directions and Emerging Trends in 2 Methylbenzophenone Chemistry
Development of Greener Synthesis and Catalytic Methods for 2-Methylbenzophenone Derivatives
A significant trend in modern chemistry is the development of environmentally benign synthesis methods, and the production of this compound and its derivatives is no exception. Research is actively pursuing alternatives to traditional methods like the Friedel-Crafts acylation, which often relies on stoichiometric amounts of Lewis acid catalysts and chlorinated solvents.
Emerging greener strategies include:
Organocatalysis : The use of small organic molecules as catalysts is a promising green approach. Organocatalyzed benzannulation reactions, proceeding through mechanisms like [3+3] or [4+2] cycloadditions, have been developed for the highly selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks. rsc.org These methods offer operational simplicity and the ability to use environmentally friendly solvents. rsc.org
Recyclable Catalysts : Sulfamic acid has been identified as an efficient and recyclable catalyst for producing 2-aminobenzophenone (B122507) derivatives from aromatic aldehydes. asianpubs.org This approach provides good to excellent yields and aligns with green chemistry principles. asianpubs.org
Solvent-Free and Alternative Energy-Input Methods : Ultrasound irradiation is being explored to drive reactions under solvent-free conditions. nih.gov For instance, a magnetic nanoparticle-supported ionic liquid has been used to catalyze the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives, related heterocyclic structures, with water as the only byproduct. nih.gov This method features faster reaction times and high product yields. nih.gov
Metal-Free Approaches : To avoid catalysis by heavy or toxic metals, metal-free methods are being developed. Imidazolium chloride has been reported as an effective promoter for the synthesis of 2-substituted benzoxazoles and benzothiazoles from 2-aminophenols and DMF derivatives, offering an economical and environmentally friendly route. mdpi.com
Table 1: Comparison of Greener Synthesis Methodologies for Benzophenone (B1666685) Derivatives and Related Compounds
| Methodology | Catalyst/Promoter Example | Key Advantages | Relevant Compound Class | Source(s) |
| Organocatalysis | Small organic molecules | High selectivity, mild conditions, use of green solvents | 2-Hydroxybenzophenones | rsc.org |
| Recyclable Catalysis | Sulfamic Acid | Catalyst is reusable, environmentally friendly | 2-Aminobenzophenones | asianpubs.org |
| Ultrasound-Assisted Synthesis | Nanoparticle-supported ionic liquid | Solvent-free, rapid reaction times, high yields | Benzoxazoles/Benzothiazoles | nih.gov |
| Metal-Free Synthesis | Imidazolium Chloride | Economical, avoids metal contamination | Benzoxazoles/Benzothiazoles | mdpi.com |
Exploration of Novel Reactivity and Functionalization Pathways for Advanced Applications
Researchers are moving beyond the classical reactions of this compound to uncover new transformations that enable the synthesis of complex molecules and materials. A key area of focus is the unique reactivity conferred by the ortho-methyl group.
Photoenolization : this compound can undergo photoenolization, a photochemical reaction that forms a reactive enol intermediate. This transient species can participate in various reactions, such as Diels-Alder and Mannich reactions, to create complex polycyclic structures. researchgate.net
C-H Functionalization : Site-selective C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net Research into palladium-catalyzed and photoredox-synergized methods is enabling the direct functionalization of C-H bonds, a strategy that could be applied to this compound to introduce new functional groups at specific positions. researchgate.net
Light-Enabled Cyclization : Novel catalytic systems are being developed to exploit the photochemical properties of benzophenone derivatives. For example, light-enabled, AlCl₃-catalyzed intramolecular cyclization of o-alkylphenyl alkynyl ketones has been reported, where photoexcitation generates a reactive intermediate that undergoes cyclization. researchgate.net
Synthesis of Heterocycles : 2-Aminobenzophenone derivatives are valuable synthons for a wide range of heterocyclic systems, including quinolines, acridines, and benzodiazepines, which are important scaffolds in medicinal chemistry. asianpubs.org Future work will likely focus on expanding the library of accessible heterocycles from this versatile precursor. asianpubs.org
Functionalization for Biological Activity : Research efforts include the synthesis of novel benzophenone derivatives with specific biological activities. For instance, benzophenone thiazole (B1198619) derivatives have been designed and synthesized, showing potential as anti-inflammatory agents by inhibiting edema and neutrophil migration. nih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
To fully harness the potential of this compound and its derivatives, a profound understanding of their reaction mechanisms and photophysical processes is essential. Advanced analytical and computational tools are becoming indispensable in this pursuit.
Ultrafast Spectroscopy : Techniques like femtosecond to nanosecond transient absorption and time-resolved resonance Raman spectroscopy are being employed to study the photophysical and photochemical reaction pathways of ortho-methylbenzophenone (o-MeBP). nih.gov These studies have elucidated the sequence of events following photoexcitation, including intersystem crossing, the formation of biradical intermediates, and the generation of enol transients. nih.gov Such research has also revealed that these reaction pathways can be pH-dependent in aqueous solutions. nih.gov
Computational Chemistry : Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for investigating reaction mechanisms. researchgate.netresearchgate.net Computational studies can model potential energy surfaces, calculate activation barriers, and predict the stability of intermediates and transition states. nih.gov This approach has been used to understand the regioselectivity of AlCl₃-catalyzed cyclization reactions involving photoenol intermediates. researchgate.net The use of methods like CCSD(T)//M06-2X and Multichannel RRKM theory allows for the calculation of reaction kinetics and rate constants over wide temperature and pressure ranges. nih.gov
Emerging Spectroscopic Techniques : Fields like hyperspectral Raman microscopy and Brillouin scattering are emerging as powerful, non-invasive methods for characterizing materials at the molecular level. tamu.edu These techniques could be applied to study polymers and materials incorporating this compound derivatives, providing insights into their mechanical and chemical properties. tamu.edu
Comprehensive Environmental and Health Risk Assessment Methodologies for Benzophenones
As the use of benzophenones continues, robust methodologies for assessing their environmental and health risks are critical. Research is trending towards more predictive and less animal-intensive approaches.
Next-Generation Risk Assessment (NGRA) : This approach moves away from traditional animal testing towards a system based on in vitro and in silico data. altex.org For benzophenone-4 (BP-4), an NGRA was conducted using a combination of physiologically-based kinetic modeling and a suite of non-animal bioactivity assays (New Approach Methodologies, or NAMs). altex.org This methodology allows for the calculation of bioactivity exposure ratios (BERs) to determine margins of safety. altex.org
Ecotoxicity Studies : Detailed studies continue to assess the ecological risk of various benzophenones. Acute toxicity tests on aquatic organisms like Chlorella vulgaris (algae), Daphnia magna (crustacean), and Brachydanio rerio (fish) are used to determine EC₅₀ and LC₅₀ values. mdpi.comresearchgate.net From this data, predicted no-effect concentrations (PNECs) and hazard quotients (HQs) can be derived to assess the risk to aquatic ecosystems. nih.govepa.gov
Threshold of Toxicological Concern (TTC) : The TTC approach is a risk assessment tool used for chemicals that lack a full toxicological dataset. mdpi.com It establishes conservative exposure limits based on chemical structure and data from related compounds, proving useful for assessing substances like photoinitiators that may migrate from food packaging. mdpi.com
Advanced Exposure and Effects Modeling : Health risk assessments by regulatory bodies like Health Canada and the European Food Safety Authority (EFSA) rely on sophisticated models. canada.catga.gov.au These assessments use toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the Benchmark Dose Level (BMDL₁₀) from animal studies to establish Tolerable Daily Intakes (TDIs) and to calculate margins of exposure for different use scenarios. mdpi.comcanada.ca
Table 2: Acute Toxicity Data for Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Aquatic Organisms
| Compound | Organism | Endpoint (Duration) | Value (mg/L) | Source(s) |
| Benzophenone-3 | Chlorella vulgaris | EC₅₀ (96 h) | 2.98 | mdpi.com, researchgate.net |
| Benzophenone-3 | Daphnia magna | LC₅₀ (48 h) | 1.09 | mdpi.com, researchgate.net |
| Benzophenone-3 | Brachydanio rerio | LC₅₀ (96 h) | 3.89 | mdpi.com, researchgate.net |
| Benzophenone-4 | Chlorella vulgaris | EC₅₀ (96 h) | 201.00 | mdpi.com, researchgate.net |
| Benzophenone-4 | Daphnia magna | LC₅₀ (48 h) | 47.47 | mdpi.com, researchgate.net |
| Benzophenone-4 | Brachydanio rerio | LC₅₀ (96 h) | 633.00 | mdpi.com, researchgate.net |
Tailored Design of this compound Derivatives for Specific Applications in Advanced Materials
A major frontier in this compound chemistry is the rational design of new derivatives with properties tailored for specific, high-performance applications.
Photoinitiators : this compound is a well-established photoinitiator for UV curing of coatings, inks, and adhesives. guidechem.com Future research will focus on designing derivatives with improved reactivity, lower migration, and tailored absorption characteristics to match different light sources (e.g., LED lamps) for applications in fields like 3D printing and advanced polymer composites. tcichemicals.com
UV Filters : There is a drive to create novel and more effective UV-absorbing molecules. rsc.org Research into the eco-friendly synthesis of 2-hydroxybenzophenone frameworks is aimed at developing potent UV-A/B filters with high efficacy and better safety profiles. rsc.org
Biomaterials : The role of this compound derivatives as photoinitiators extends to the fabrication of biomaterials and biocompatible polymers. tcichemicals.com Tailoring these molecules could lead to new hydrogels for tissue engineering, drug delivery systems, and medical devices.
Functional Dyes and Pigments : As a stable aromatic ketone, the this compound scaffold serves as an intermediate for dyestuffs. fishersci.cachemicalbook.com Future work could involve designing derivatives with specific chromophoric and auxochromic groups to create smart materials, such as sensors or responsive textiles, that change color in response to stimuli like light, heat, or chemical analytes.
Q & A
Q. What are the recommended methods for synthesizing 2-Methylbenzophenone in a laboratory setting?
The most common method involves Friedel-Crafts acylation , where a phenylacetyl chloride derivative reacts with toluene or a substituted benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically employs column chromatography or recrystallization to achieve ≥98% purity . For small-scale experiments, batch reactors are sufficient, while industrial-scale synthesis may use continuous flow reactors for higher efficiency .
Q. How can researchers verify the purity and structural identity of this compound?
Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches.
- ¹H/¹³C NMR to resolve methyl and aromatic proton environments .
- Chromatography : HPLC or GC-MS to detect trace impurities .
Q. What safety protocols are critical when handling this compound?
- Use PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust .
- Spill management : Collect solids using a HEPA-filter vacuum; avoid compressed air to disperse dust .
- Storage : Keep in airtight containers at ambient temperatures, away from oxidizers .
Q. How can this compound be quantified in environmental or biological samples?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Sample preparation often involves liquid-liquid extraction (LLE) with acetonitrile (ACN) or solid-phase extraction (SPE) using C18 cartridges. Calibration curves with standards (e.g., 4-Methylbenzophenone as an internal standard) improve accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Discrepancies (e.g., boiling point ranges) may arise from differences in purity or measurement techniques. To address this:
- Cross-validate data using multiple analytical methods (e.g., DSC for melting point, refractive index for density) .
- Reference peer-reviewed databases like NIST Chemistry WebBook for standardized spectra .
- Document experimental conditions (e.g., pressure during boiling point measurements) to ensure reproducibility .
Q. What strategies optimize the yield of this compound in Friedel-Crafts reactions?
Q. How does this compound interact with co-existing compounds in environmental matrices?
In complex mixtures (e.g., packaging materials), competitive adsorption during SPE can reduce recovery rates. To mitigate:
- Use isotope-labeled analogs (e.g., deuterated this compound) for recovery correction .
- Employ mass spectrometry (MS/MS) to distinguish fragmentation patterns from structurally similar derivatives (e.g., 4-Methylbenzophenone) .
Q. What are the implications of this compound’s photostability in UV-related applications?
Its stability under UV light makes it a candidate for photoinitiators in polymers. Researchers should:
- Conduct accelerated aging tests (e.g., xenon-arc lamp exposure) to simulate long-term degradation.
- Monitor byproducts (e.g., hydroxylated derivatives) via LC-MS to assess environmental persistence .
Methodological Considerations
- Data documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis, characterization, and safety data in the main text or supplementary materials .
- Ethical compliance : Adhere to institutional protocols for chemical waste disposal and occupational exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
